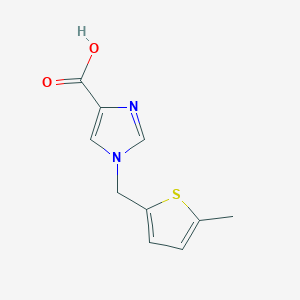

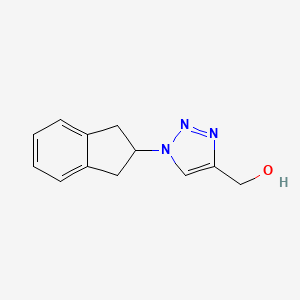

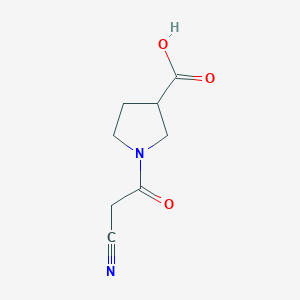

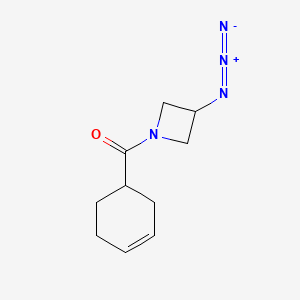

1-(4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Medicinal Chemistry: Anticancer Agents

The piperidine nucleus is a common feature in many pharmacologically active compounds. Derivatives of piperidine, such as “1-(4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)ethan-1-one”, have been explored for their potential as anticancer agents . The compound’s ability to interact with various biological targets can be harnessed to design novel therapies that may inhibit cancer cell growth or proliferation.

Pharmacology: Analgesics

In pharmacology, this compound’s structural similarity to known analgesics suggests potential applications in pain management. Its aminomethyl group could be essential for binding to opioid receptors, offering a pathway for the development of new analgesics with possibly fewer side effects .

Biochemistry: Enzyme Inhibition

The biochemical properties of “1-(4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)ethan-1-one” allow it to act as an enzyme inhibitor. It could be used to study enzyme kinetics and mechanisms, or to develop inhibitors for enzymes that are therapeutic targets for various diseases .

Chemical Research: Reagent in Synthesis

This compound serves as a valuable reagent in organic synthesis. Its reactive groups make it a versatile intermediate for constructing more complex molecules, which can be used in the synthesis of pharmaceuticals or in material science .

Industrial Processes: Catalyst Development

In industrial chemical processes, the compound could be investigated for its role as a catalyst or a catalyst precursor. Its structural features might facilitate reactions that are crucial in the production of polymers or fine chemicals .

Neuropharmacology: Antipsychotic Drugs

Given the importance of piperidine derivatives in neuropharmacology, there is potential for “1-(4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)ethan-1-one” to be developed into antipsychotic drugs. Its interaction with neurotransmitter systems could be key to treating disorders such as schizophrenia .

Antimicrobial Research: Antibacterial Agents

The structural complexity of this compound provides a framework for designing new antibacterial agents. Research into its mechanism of action could lead to breakthroughs in combating antibiotic-resistant bacteria .

Molecular Biology: DNA Interaction Studies

Finally, in molecular biology, the compound could be used to study DNA interactions. Its potential to intercalate into DNA or bind to specific sequences can be valuable in understanding genetic regulation or in the development of gene therapies .

Propiedades

IUPAC Name |

1-[4-[4-(aminomethyl)triazol-1-yl]piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5O/c1-8(16)14-4-2-10(3-5-14)15-7-9(6-11)12-13-15/h7,10H,2-6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSAVNDJLWICKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)N2C=C(N=N2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.